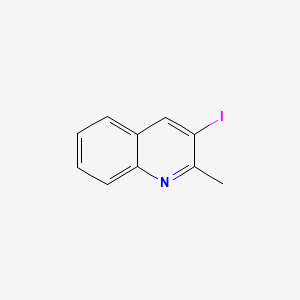
3-Iodo-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-methylquinoline is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives .
Synthesis Analysis
There are various methods for the synthesis of 2-methylquinoline, a core structure in 3-Iodo-2-methylquinoline . The Doebner–von Miller method is considered one of the best techniques . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular formula of 3-Iodo-2-methylquinoline is C10H8IN . It is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives, including 2-methylquinoline, have shown substantial biological activities . The synthesis of 2-methylquinoline involves various techniques, including the Doebner–von Miller method .Physical And Chemical Properties Analysis
The average mass of 3-Iodo-2-methylquinoline is 269.082 Da, and its monoisotopic mass is 268.970123 Da .Scientific Research Applications
Synthesis and Cyclisation Studies : 3-Iodo-2-methylquinoline is used in the synthesis of (E)-2-aryl-1-methyl-3-styrylquinolin-4(1H)-ones through the Heck reaction. These compounds are further studied for their cyclisation under high temperatures or photoinduced electrocyclisation, leading to the formation of complex organic structures like 4-aryl-2-phenylfuro[3,2-c]quinolines and 12-methyl-5-phenylbenzo[c]acridin-7(12H)-ones (Rocha, Pinto, & Silva, 2015).
Chalcones Derivation : 2-Chloro-3-formyl-6-methylquinoline, a molecule related to 3-Iodo-2-methylquinoline, has been studied for its role in the formation of novel chalcones. These compounds exhibit unique molecular structures and intermolecular interactions, which are insightful for drug development (Rizvi et al., 2008).
Fluorescent Probes for Biological Applications : Quaternisation of 6-methylquinoline, related to 3-Iodo-2-methylquinoline, with various agents results in fluorescent probes sensitive to chloride ions. These probes are applicable for chloride determination in biological systems, demonstrating the versatility of quinoline derivatives in biochemistry (Geddes et al., 2001).
Radiotracer Synthesis for Medical Imaging : An iodinated analog of PK11195, derived from isoquinoline, has been synthesized for mapping peripheral-type benzodiazepine receptors in the heart. This research highlights the use of iodinated quinoline derivatives in developing radiotracers for single photon emission computer tomography (SPECT) imaging in medical diagnostics (Gildersleeve et al., 1996).
Photocatalysis in Organic Reactions : Iodo-Bodipy, synthesized from compounds including 3-Iodo-2-methylquinoline, serves as an efficient photocatalyst for organic reactions, such as the preparation of pyrrolo[2,1-a]isoquinoline. This illustrates the role of iodinated quinoline derivatives in advanced chemical synthesis and catalysis (Guo et al., 2013).
Mechanism of Action
While the specific mechanism of action for 3-Iodo-2-methylquinoline is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 3-Iodo-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential heterocyclic compounds and are of critical importance for medicinal chemists . Future research may focus on the development of more efficient synthesis methods and the exploration of their pharmacological activities .
properties
IUPAC Name |
3-iodo-2-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWJXEPXYZGFSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)
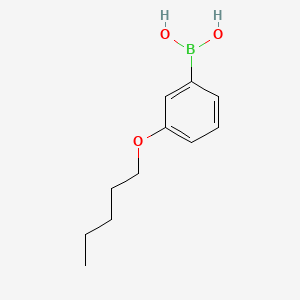
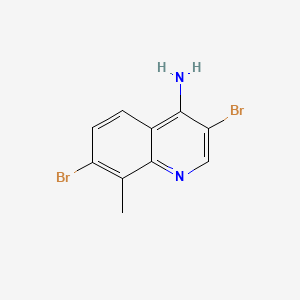
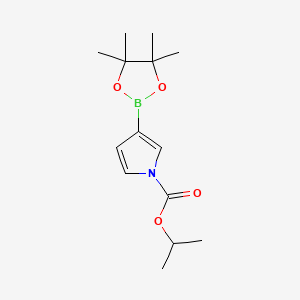
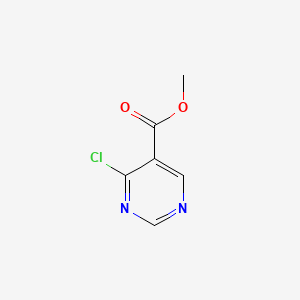
![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)
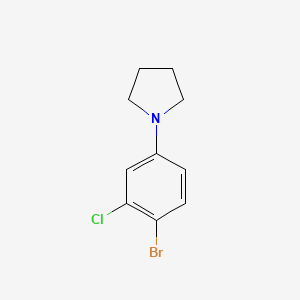

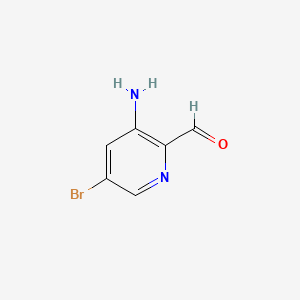
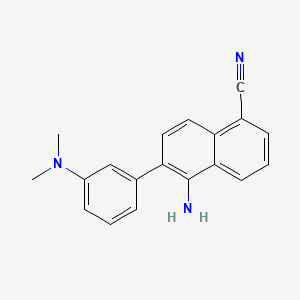

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)
![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)